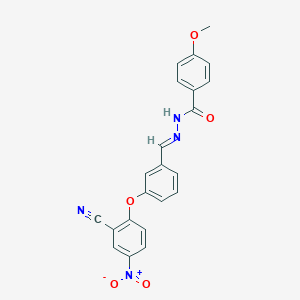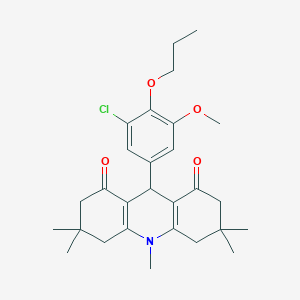![molecular formula C23H18Cl2N2O5 B423221 5-{[(E)-2-(3,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHOXYBENZOATE](/img/structure/B423221.png)
5-{[(E)-2-(3,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHOXYBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(E)-2-(3,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHOXYBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinylidene group, a methoxyphenyl group, and a methoxybenzoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(E)-2-(3,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHOXYBENZOATE typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzoyl chloride with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with 2-methoxybenzaldehyde under acidic conditions to form the hydrazone. Finally, the hydrazone is esterified with 4-methoxybenzoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[(E)-2-(3,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-{[(E)-2-(3,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHOXYBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-{[(E)-2-(3,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylhydrazine: Shares the dichlorophenyl group but lacks the methoxy and benzoate groups.
2-Methoxybenzaldehyde: Contains the methoxybenzene structure but lacks the hydrazinylidene and benzoate groups.
4-Methoxybenzoic Acid: Contains the methoxybenzoate structure but lacks the hydrazinylidene and dichlorophenyl groups.
Uniqueness
5-{[(E)-2-(3,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHOXYBENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H18Cl2N2O5 |
|---|---|
Molecular Weight |
473.3g/mol |
IUPAC Name |
[5-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H18Cl2N2O5/c1-30-17-7-4-15(5-8-17)23(29)32-21-11-14(3-10-20(21)31-2)13-26-27-22(28)16-6-9-18(24)19(25)12-16/h3-13H,1-2H3,(H,27,28)/b26-13+ |
InChI Key |
UKHZZQNFZCUMBH-LGJNPRDNSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNC(=O)C3=CC(=C(C=C3)Cl)Cl)OC |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=N/NC(=O)C3=CC(=C(C=C3)Cl)Cl)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNC(=O)C3=CC(=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-BROMO-6-ETHOXYPHENYL BENZOATE](/img/structure/B423139.png)
![2-((E)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B423141.png)

![N'-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B423144.png)

![N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-methoxy-4-methylbenzohydrazide](/img/structure/B423148.png)
![2-methoxy-4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B423150.png)
![N'-{2-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}benzohydrazide](/img/structure/B423151.png)
![N'~1~-((E)-1-{3-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE](/img/structure/B423154.png)
![2-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE](/img/structure/B423157.png)
![N'-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B423158.png)
![5-{3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B423159.png)
![2-methoxy-4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B423160.png)
